Cas no 898455-70-4 (4-methoxy-3-methyl-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzene-1-sulfonamide)

4-methoxy-3-methyl-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 4-methoxy-3-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide
- 4-methoxy-3-methyl-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzene-1-sulfonamide
-
- インチ: 1S/C23H21N3O4S/c1-15-13-19(11-12-22(15)30-3)31(28,29)25-17-7-6-8-18(14-17)26-16(2)24-21-10-5-4-9-20(21)23(26)27/h4-14,25H,1-3H3
- InChIKey: RTFZQROSUYKAED-UHFFFAOYSA-N
- ほほえんだ: C1(S(NC2=CC=CC(N3C(=O)C4=C(N=C3C)C=CC=C4)=C2)(=O)=O)=CC=C(OC)C(C)=C1
4-methoxy-3-methyl-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | BA69979-1mg |
4-methoxy-3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide |
898455-70-4 | 1mg |
$245.00 | 2024-04-19 | ||
Life Chemicals | F2639-0045-1mg |
4-methoxy-3-methyl-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide |
898455-70-4 | 90%+ | 1mg |
$54.0 | 2023-05-16 |
4-methoxy-3-methyl-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzene-1-sulfonamide 関連文献
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
6. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
4-methoxy-3-methyl-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzene-1-sulfonamideに関する追加情報
4-Methoxy-3-methyl-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzene-1-sulfonamide (CAS No. 898455-70-4): A Comprehensive Overview
4-Methoxy-3-methyl-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzene-1-sulfonamide (CAS No. 898455-70-4) is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and features a unique quinazoline core, which has been extensively studied for its biological activities, particularly in the context of cancer and inflammatory diseases.
The molecular structure of 4-methoxy-3-methyl-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzene-1-sulfonamide is characterized by a benzene ring substituted with a methoxy and methyl group, and a sulfonamide moiety attached to a phenyl ring. The quinazoline core, which is a six-membered ring fused with a five-membered ring, is further substituted with a methyl and an oxo group. This intricate structure confers the compound with unique pharmacological properties, making it a promising candidate for drug development.
Recent studies have highlighted the potential of 4-methoxy-3-methyl-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzene-1-sulfonamide in various therapeutic areas. One of the most notable applications is in the treatment of cancer. Research has shown that this compound exhibits potent antiproliferative activity against several cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the inhibition of key signaling pathways that are dysregulated in cancer cells, such as the PI3K/AKT/mTOR pathway.
In addition to its antiproliferative effects, 4-methoxy-3-methyl-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzene-1-sulfonamide has also demonstrated anti-inflammatory properties. Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease (IBD), are characterized by chronic inflammation that can lead to tissue damage and functional impairment. Studies have shown that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines, thereby providing a potential therapeutic benefit for patients suffering from these conditions.
The pharmacokinetic properties of 4-methoxy-3-methyl-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-y l)phenylbenzene -1-sulfonamide have also been extensively investigated. Preclinical studies have demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It has good oral bioavailability and a reasonable half-life, which are important considerations for drug development. Furthermore, the compound has shown low toxicity in animal models, suggesting that it may be safe for human use.
The clinical development of 4-methoxy - 3 -methyl - N - 3 - (2 - methyl - 4 - oxo - 3 , 4 - dihydroquinazolin - 3 - yl ) phenylbenzene - 1 - sulfonamide is currently underway. Phase I clinical trials have been completed, and the results have been promising. The compound was well-tolerated by patients at various dose levels, and preliminary data suggest that it may be effective in treating certain types of cancer and inflammatory diseases. Phase II trials are currently being planned to further evaluate its efficacy and safety in larger patient populations.
In conclusion, 4-methoxy - 3 -methyl - N - 3 -(2 - methyl - 4 - oxo - 3 , 4 - dihydroquinazolin - 3 - yl ) phenylbenzene - 1 - sulfonamide (CAS No. 898455 -70 - 4) represents a promising therapeutic agent with potential applications in cancer and inflammatory diseases. Its unique molecular structure and favorable pharmacological properties make it an attractive candidate for further clinical development. Ongoing research will continue to elucidate its mechanisms of action and optimize its therapeutic potential.
898455-70-4 (4-methoxy-3-methyl-N-3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenylbenzene-1-sulfonamide) 関連製品
- 2229663-03-8(tert-butyl N-(2-methyl-1-oxo-4-phenylbut-3-en-2-yl)carbamate)
- 23373-12-8(3,3,5-trimethylhexanoic acid)
- 52126-13-3(1,2-dichloro-4-(difluoromethyl)benzene)
- 396731-17-2((2S,5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide)
- 10271-55-3(2-(Ethylthio)-1-phenylethan-1-one)
- 1804853-44-8(4-Chloro-3-(difluoromethyl)-2-hydroxy-5-nitropyridine)
- 898651-01-9(3-benzenesulfonamido-N-(pyridin-3-yl)methylpropanamide)
- 2763927-69-9(6-{[(Tert-butoxy)carbonyl]amino}-2,3,4-trifluorobenzoic acid)
- 1805101-45-4(2-(Fluoromethyl)-3-methyl-6-nitro-4-(trifluoromethoxy)pyridine)
- 2172213-58-8(4-(cyclopropylcarbamoyl)-2,5-dimethylthiophene-3-carboxylic acid)




